molecular formula C18H18N2O2 B268254 4-sec-butoxy-N-(2-cyanophenyl)benzamide

4-sec-butoxy-N-(2-cyanophenyl)benzamide

Cat. No. B268254
M. Wt: 294.3 g/mol
InChI Key: SAZUOYHLVYXULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-sec-butoxy-N-(2-cyanophenyl)benzamide, commonly known as Boc-ONB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of Boc-ONB involves the formation of a covalent bond between the compound and the target enzyme. This covalent bond leads to the inhibition of enzyme activity, which can have downstream effects on various cellular processes. The exact mechanism of action may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
Boc-ONB has been shown to have a range of biochemical and physiological effects. Inhibition of specific enzymes can lead to changes in cellular signaling pathways, gene expression, and protein function. Additionally, Boc-ONB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Boc-ONB in lab experiments is its high purity and stability. This allows for accurate and consistent results. However, one limitation is that Boc-ONB may have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

Future research on Boc-ONB could focus on the development of more specific inhibitors for specific enzymes. Additionally, Boc-ONB could be further investigated for its potential use as a fluorescent probe for imaging and detection of biomolecules. Finally, the anti-inflammatory effects of Boc-ONB could be explored for the development of new therapies for inflammatory diseases.
Conclusion:
In conclusion, Boc-ONB is a promising compound that has potential applications in the pharmaceutical industry. Its inhibitory effects on enzymes and anti-inflammatory properties make it a candidate for the development of new drugs. Future research on Boc-ONB could lead to the development of more specific inhibitors and new therapies for inflammatory diseases.

Synthesis Methods

Boc-ONB can be synthesized through a multi-step process that involves the reaction of 4-sec-butoxyaniline with phosgene to form 4-sec-butoxyphenyl isocyanate. The resulting compound is then reacted with 2-cyanobenzamide to produce Boc-ONB. This synthesis method has been optimized to produce high yields and purity of Boc-ONB.

Scientific Research Applications

Boc-ONB has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have inhibitory effects on various enzymes, including proteases and kinases. This makes it a promising candidate for the development of drugs targeting these enzymes. Additionally, Boc-ONB has been investigated for its potential use as a fluorescent probe for imaging and detection of biomolecules.

properties

Product Name

4-sec-butoxy-N-(2-cyanophenyl)benzamide

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-butan-2-yloxy-N-(2-cyanophenyl)benzamide

InChI

InChI=1S/C18H18N2O2/c1-3-13(2)22-16-10-8-14(9-11-16)18(21)20-17-7-5-4-6-15(17)12-19/h4-11,13H,3H2,1-2H3,(H,20,21)

InChI Key

SAZUOYHLVYXULN-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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